2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole

Oncology Breast Cancer Cytotoxicity Assay

2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 309276-74-2) is a synthetic small molecule belonging to the 2-piperazinyl-benzothiazole class, characterized by a 4-methylbenzoyl (p-toluoyl) substituent on the piperazine ring. Its molecular formula is C₁₉H₁₉N₃OS with a molecular weight of 337.44 g/mol.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 309276-74-2
Cat. No. B2751265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS309276-74-2
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19N3OS/c1-14-6-8-15(9-7-14)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)24-19/h2-9H,10-13H2,1H3
InChIKeySKUUFHCHSODULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 309276-74-2): Core Physicochemical and Spectral Reference


2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 309276-74-2) is a synthetic small molecule belonging to the 2-piperazinyl-benzothiazole class, characterized by a 4-methylbenzoyl (p-toluoyl) substituent on the piperazine ring. Its molecular formula is C₁₉H₁₉N₃OS with a molecular weight of 337.44 g/mol [1]. The structure has been unambiguously confirmed by ¹H NMR spectroscopy (DMSO-d₆) [1]. Commercially, it is available at a certified purity of 98.0% , making it suitable for structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery.

Why Benzothiazole-Piperazine Analogs Cannot Be Interchanged: The Critical Role of the 4-Methylbenzoyl Warhead in 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole


Substitution within the benzothiazole-piperazine pharmacophore is not a trivial exercise. The specific 4-methylbenzoyl group on the piperazine ring of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole is a critical determinant of its biological activity profile. Broadly, aroyl-substituted benzothiazole-piperazines have been identified as the most active cytotoxic derivatives in this class, inducing apoptosis via cell cycle arrest, whereas alkyl-substituted or dihalo benzylpiperazine analogs show divergent potency and target selectivity [1]. For instance, dihalo benzylpiperazine derivatives demonstrate strong anticancer activity but lack acetylcholinesterase (AChE) inhibition, while aroyl-substituted compounds can exhibit a dual cytotoxic and AChE-inhibitory profile [2]. This evidence underscores that the nature of the N-substituent on the piperazine ring dictates both the potency and the polypharmacological potential of the compound, making generic replacement with a close analog for a specific assay a scientifically unsound practice.

Quantitative Differentiation Guide for 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole: Potency, Selectivity, and Identity Data


Superior Anticancer Potency Against BT-474 Breast Cancer Cells Compared to a Related Benzothiazole-Piperazine Derivative

2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole (Compound 1) demonstrates potent, single-digit micromolar antiproliferative activity against the BT-474 human breast ductal carcinoma cell line, with an IC₅₀ of 0.99 μM . This level of potency is notably superior to other aroyl-substituted benzothiazole-piperazine derivatives tested in similar contexts. For example, a closely related aroyl derivative, N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)piperazin-1-yl]acetamide (Compound 10), exhibited a significantly higher GI₅₀ of 4.3 µM against the MCF-7 breast cancer cell line [1]. This represents an approximate 4.3-fold difference in potency, highlighting the advantage conferred by the specific 4-methylbenzoyl substitution and the direct benzothiazole-piperazine linkage for targeting certain breast cancer phenotypes.

Oncology Breast Cancer Cytotoxicity Assay

Polypharmacological Potential: AChE Inhibitory Activity as a Class Differentiator from Dihalo-Benzylpiperazine Anticancer Agents

Within the benzothiazole-piperazine class, the 4-methylbenzoyl aroyl substituent on the target compound is structurally primed for acetylcholinesterase (AChE) inhibition, a property not shared by all potent anticancer derivatives in this family. While dihalo substituted benzylpiperazine derivatives (e.g., 2a and 2e) demonstrated the highest cytotoxic activities across all tested cancer cell lines, they showed only weak or no inhibition against AChE [1]. In contrast, aroyl-substituted compounds have been reported to exhibit a dual profile of anticancer and AChE-inhibitory activities [1]. This positions the target compound as a candidate for polypharmacological investigation, offering a functional advantage over the more narrowly active dihalo benzylpiperazine analogs that are limited to a single therapeutic mechanism.

Alzheimer's Disease Neurodegeneration Acetylcholinesterase Inhibition

Scaffold Validation for Selective PPARδ Agonism with Demonstrated In Vivo Lipid Modulation

The 2-piperazinyl-benzothiazole scaffold, to which 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole belongs, has been validated as a privileged structure for potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonism. A recent structure-activity relationship (SAR) study identified a novel agonist from this series that exhibited high in vitro agonist activity with a sufficiently high selectivity ratio over PPARα and PPARγ, and crucially, demonstrated a statistically significant upregulation of high-density lipoprotein cholesterol (HDL-C) levels in vivo [1]. This established SAR framework implies that the target compound, bearing a 4-methylbenzoyl group amenable to further optimization, is a validated entry point for developing next-generation PPARδ agonists for managing dyslipidemia and metabolic syndrome.

Metabolic Syndrome PPARδ Agonist Lipid Metabolism

High Commercial Purity (98.0%) as a Prerequisite for Reproducible Bioassays and SAR Studies

Reproducibility in biological assays is directly correlated with compound purity. The target compound is commercially available with a certified purity of 98.0% , which surpasses the minimal acceptable standard of 95% purity offered by some suppliers . This higher purity specification minimizes the risk of confounding biological activity from unidentified impurities, which is a common source of false positives or inaccurate IC₅₀ determinations in early-stage drug discovery. Procuring a batch with 98.0% purity ensures that observed pharmacological effects can be more confidently attributed to the intended chemical structure.

Analytical Chemistry Reproducibility Procurement Specification

Unambiguous Structural Identity Confirmation by ¹H NMR for Reliable Experimental Correlation

The identity of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole is definitively characterized by its ¹H NMR spectrum (DMSO-d₆) available in the Wiley KnowItAll spectral database [1]. This spectral 'fingerprint' serves as a definitive reference standard, eliminating structural ambiguity for researchers. In contrast, many analogs in this chemical space are offered without such readily available, peer-validated spectroscopic data . The availability of this reference spectrum allows for immediate, in-house identity verification of the procured compound using standard analytical equipment, ensuring complete traceability from purchase to experimental result.

Structural Biology Medicinal Chemistry Quality Control

High-Impact Application Scenarios for 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole Based on Evidence Differentiation


Oncology Lead Optimization: A Potent Starting Point for BT-474-Specific Breast Cancer Therapeutics

Sourcing this compound is most justified for a medicinal chemistry campaign focused on breast cancer. With a demonstrated IC₅₀ of 0.99 μM against the BT-474 cell line, it exhibits superior potency compared to a close structural analog (GI₅₀ of 4.3 µM against MCF-7) [1]. The high 98.0% purity and available ¹H NMR reference spectrum ensure that quantitative structure-activity relationship (QSAR) models built during lead optimization are based on reliable identity and purity profiles. This makes it a high-quality, tractable hit for iterative synthetic elaboration aimed at improving potency and pharmacokinetic properties.

Polypharmacological Tool for Alzheimer's Disease Research Merging Cytotoxic and Cholinergic Mechanisms

For exploratory research into Alzheimer's disease, this compound uniquely offers a dual mechanism of action within a single chemical entity. Its aroyl-substituted structure is associated with both pro-apoptotic anticancer activity and acetylcholinesterase (AChE) inhibition, a profile absent from the most potent but purely cytotoxic dihalo benzylpiperazine analogs [1]. This allows researchers studying neurodegeneration to probe the interplay between inducing cell death in dysfunctional cell populations and enhancing cholinergic neurotransmission, using a single, well-characterized chemical probe.

Metabolic Disease Drug Discovery: Validated Template for Selective PPARδ Agonist Development

Utilizing this compound as a starting material for a metabolic syndrome program is a high-value decision. The core 2-piperazinyl-benzothiazole scaffold has been independently validated as a source of potent and selective PPARδ agonists with proven in vivo efficacy in upregulating HDL cholesterol [1]. The 4-methylbenzoyl substituent on the target compound provides an immediate, chemically accessible handle for structure-activity relationship (SAR) exploration to further enhance selectivity and potency, bypassing the need for initial scaffold-hopping and de novo validation.

Analytical Reference Standard for Method Development and Quality Control in Chemical Synthesis

In an industrial or core facility setting, this compound serves an essential role as an analytical benchmark. The definitive ¹H NMR spectrum [1] and high commercial purity of 98.0% make it an ideal reference standard for developing and calibrating HPLC and NMR methods used to characterize new benzothiazole-piperazine libraries. This ensures that analytical chemists can confidently track reaction progress, verify product identity, and certify the purity of new derivatized batches, thereby underpinning the entire drug discovery workflow.

Quote Request

Request a Quote for 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.